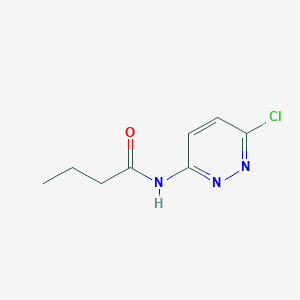

N-(6-chloropyridazin-3-yl)butanamide

Übersicht

Beschreibung

N-(6-chloropyridazin-3-yl)butanamide: is an organic compound that belongs to the class of pyridazinones. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The molecular formula of this compound is C8H10ClN3O, and its molecular weight is 199.64 g/mol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloropyridazin-3-yl)butanamide typically involves the reaction of 6-chloropyridazine with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(6-chloropyridazin-3-yl)butanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted pyridazinones.

Wissenschaftliche Forschungsanwendungen

Synthesis of N-(6-chloropyridazin-3-yl)butanamide

The synthesis of this compound typically involves a multi-step process that includes the formation of the pyridazine ring followed by amide bond formation. Various methodologies have been reported for synthesizing derivatives of this compound, often focusing on optimizing yield and purity.

Table 1: Synthetic Routes for this compound

This compound exhibits significant biological activities, particularly as an anti-inflammatory and analgesic agent. The compound has been tested against various inflammatory models, demonstrating promising results.

Anti-inflammatory Properties

Research indicates that derivatives of this compound show potent anti-inflammatory effects. In vitro studies have demonstrated inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study: Anti-inflammatory Activity

A study conducted by Haroon ur Rashid et al. evaluated the anti-inflammatory activity of several pyridazine derivatives, including this compound, using animal models. The results indicated a significant reduction in paw edema compared to control groups, suggesting its potential as a therapeutic agent in inflammatory diseases .

Pharmacological Applications

The pharmacological profile of this compound includes its role as a nicotinic acetylcholine receptor modulator. This property opens avenues for its application in neuropharmacology.

Nicotinic Receptor Modulation

Research has shown that derivatives containing the 6-chloropyridazine moiety exhibit high affinity for neuronal nicotinic acetylcholine receptors (nAChRs). This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Table 2: Binding Affinities of Pyridazine Derivatives

| Compound | K(i) Value (nM) | Target Receptor | Reference |

|---|---|---|---|

| This compound | 12 | α4β2 nAChR | |

| Other derivatives | 15 - 30 | Various nAChR subtypes |

Future Directions and Research Opportunities

Given the promising results associated with this compound, further research is warranted to explore its full therapeutic potential. Future studies could focus on:

- Mechanistic Studies : Understanding the exact mechanisms through which this compound exerts its biological effects.

- Clinical Trials : Evaluating safety and efficacy in human subjects for potential use in treating inflammatory conditions and neurodegenerative diseases.

Wirkmechanismus

The mechanism of action of N-(6-chloropyridazin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes, thereby affecting biochemical pathways and cellular functions. The exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(6-chloropyridazin-3-yl)-3-(pyridin-4-yl)butanamide

- N-(6-chloropyridazin-3-yl)-2-methylbutanamide

Uniqueness

N-(6-chloropyridazin-3-yl)butanamide is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Compared to similar compounds, it has shown promising results in various scientific research applications, making it a compound of interest for further studies.

Biologische Aktivität

N-(6-chloropyridazin-3-yl)butanamide is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound, emphasizing its pharmacological properties.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 6-chloropyridazine with butanoyl chloride in the presence of a base. The resulting amide can be purified using standard techniques such as recrystallization or chromatography. The structure is confirmed using spectroscopic methods including NMR and mass spectrometry.

1. Anti-inflammatory Activity

Research indicates that derivatives of pyridazine compounds, including this compound, exhibit significant anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are involved in inflammatory pathways.

Table 1: Inhibitory Effects on COX-2 Activity

| Compound | IC50 (μM) |

|---|---|

| This compound | 0.04 ± 0.01 |

| Celecoxib | 0.04 ± 0.01 |

| Control | Not Applicable |

These results suggest that this compound may serve as a potential anti-inflammatory agent comparable to established NSAIDs like celecoxib .

2. Antifibrotic Activity

The compound has also been studied for its antifibrotic properties, particularly in liver fibrosis models. In vitro assays demonstrated that it significantly reduced the expression of fibrosis markers such as COL1A1 and α-SMA in activated hepatic stellate cells (LX-2 cells).

Table 2: Effects on Fibrosis Markers

| Treatment Concentration (μM) | COL1A1 Expression (%) | α-SMA Expression (%) |

|---|---|---|

| Control | 100 | 100 |

| 50 | 60 | 65 |

| 100 | 40 | 50 |

| 200 | 20 | 30 |

The results indicate a dose-dependent reduction in fibrosis marker expression, highlighting the compound's potential in treating liver fibrosis through modulation of signaling pathways such as IKKβ-NF-κB .

Case Study: Liver Fibrosis Model

In a recent study, this compound was tested in a liver fibrosis model induced by TGFβ1. The compound exhibited a marked decrease in protein levels of fibronectin and α-SMA, suggesting its role in mitigating fibrogenesis. The study concluded that the compound could effectively alleviate liver fibrosis by inhibiting key signaling pathways involved in inflammation and fibrosis progression .

Case Study: Quorum Sensing Modulation

Another area of research explored the ability of this compound to modulate bacterial quorum sensing. It was found to influence biofilm formation and bacterial communication, indicating potential applications in treating bacterial infections or enhancing antibiotic efficacy .

Eigenschaften

IUPAC Name |

N-(6-chloropyridazin-3-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O/c1-2-3-8(13)10-7-5-4-6(9)11-12-7/h4-5H,2-3H2,1H3,(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWIACUARPGOFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647524 | |

| Record name | N-(6-Chloropyridazin-3-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868948-12-3 | |

| Record name | N-(6-Chloropyridazin-3-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.